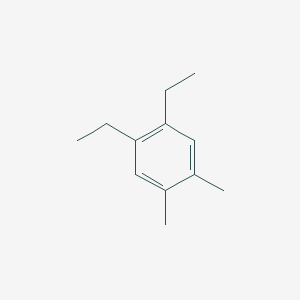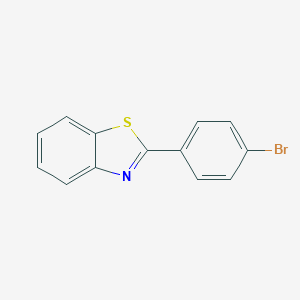![molecular formula C8H16N2 B034414 9-Methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 102547-84-2](/img/structure/B34414.png)
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Overview
Description
9-Methyl-3,9-diazabicyclo[4.2.1]nonane (MDBN) is an organic compound that is an important building block for the synthesis of various compounds. It is a bicyclic molecule with a nitrogen atom at the bridgehead position and a methyl group at the nine-carbon position. MDBN has been used in a variety of organic synthesis reactions, and its reactivity and selectivity have been studied in detail. It is also used as a catalyst for a variety of reactions, including the synthesis of drugs and other biologically active compounds.
Scientific Research Applications
- Antibacterial Agents : 9-((arylidene)hydrazono)-2,4,6,8-tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonane azines derived from this compound show potential antibacterial activity against Bacillus subtilis (Balaji et al., 2015).
- Structural and Conformational Studies : It exhibits various stereoelectronic effects in chair-chair conformation compared to other aza and diaza bi- and tri-cyclane derivatives (Izquierdo et al., 1989).
- Receptor Ligands : Used to create subtype selective nicotinic acetylcholine receptor ligands with diverse activation profiles (Eibl et al., 2013).
- Chemical Transformations : Transforms into various compounds, useful as intermediates for cyclization and substitution (Nikit-skaya & Yakhontov, 1970).
- Neurotransmitter Study : Synthesis of selective serotonin ligands for neurotransmitter studies (Jensen et al., 2002).
- Conformational Equilibrium : Quantitative determination in derivatives for drug discovery applications (Brukwicki, 1998).
- Pharmacological Agents : Various derivatives exhibit promising pharmacological properties for drug design and discovery (Fernández et al., 1995; Breuning et al., 2009; Medvedev & Nikit-skaya, 1970; Fernández et al., 1995).
- Liposomal Delivery Systems : Derivatives can serve as pH-sensitive agents in liposomal delivery systems for controlled drug release (Veremeeva et al., 2021).
- Anesthetic Activity : Novel derivatives show potential as local anesthetics with low toxicity (Malmakova et al., 2021).
Mechanism of Action
Safety and Hazards
The safety information for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane includes several hazard statements: H227, H314, H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS05, GHS07 .
Future Directions
properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDIJJTFDJACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553545 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102547-84-2 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane structure in the context of antibacterial drug development?
A1: Research indicates that incorporating this compound as a side chain in quinolone molecules can contribute to potent antibacterial activity. This is particularly relevant in developing new veterinary antibacterial agents. [] While not the most potent diazabicycloalkyl side chain explored, this compound's properties offer valuable insights into structure-activity relationships within this class of compounds. [] This knowledge contributes to the broader understanding of designing effective drugs against bacterial infections in veterinary medicine.
Q2: How does the structure of this compound compare to other similar compounds investigated for antibacterial activity?
A2: Researchers investigating various diazabicycloalkylquinolones have studied several diazabicycloalkyl side chains for their antibacterial potential. [] These include structures like (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, and 1,4-diazabicyclo[3.3.1]nonane, among others. [] Comparing these structures helps scientists understand how the size and spatial arrangement of atoms within the bicyclic system affect the overall antibacterial activity and pharmacological properties of the resulting compounds.
Q3: Beyond antibacterial research, has this compound been explored for other applications?
A3: Research on this compound extends beyond its potential antibacterial properties. Scientists have investigated its synthesis and potential use in developing spasmolytic agents. [] This line of research highlights the versatility of this specific diazabicyclo system and its potential applications in addressing various medical needs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


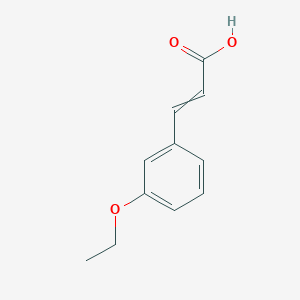

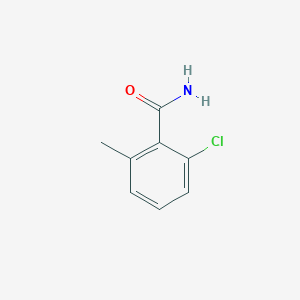
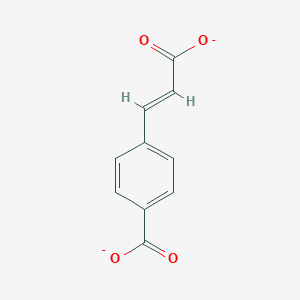
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
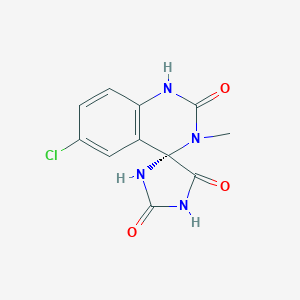
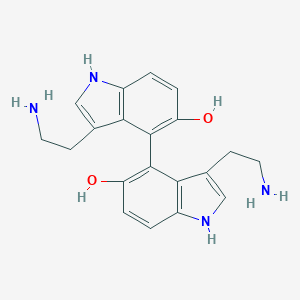
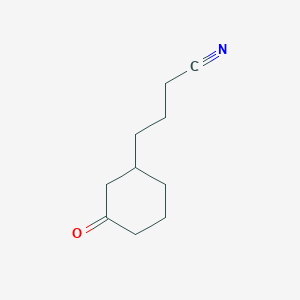
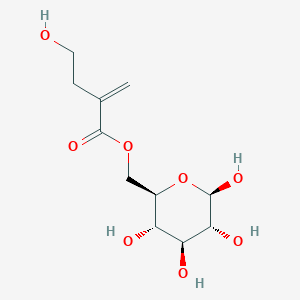
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
